molecular formula C7H3Cl2F3O B1404597 1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1404194-85-9

1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No.: B1404597
CAS No.: 1404194-85-9
M. Wt: 231 g/mol
InChI Key: LBPRWWBIFDYRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Properties

IUPAC Name

1-chloro-3-[chloro(difluoro)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPRWWBIFDYRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 2
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 5
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 6
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.